molecular formula C16H17N3O3S2 B3037979 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-2-thienylmethylidene]benzenecarbohydrazide CAS No. 685108-32-1

2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-2-thienylmethylidene]benzenecarbohydrazide

Cat. No. B3037979
CAS RN: 685108-32-1
M. Wt: 363.5 g/mol
InChI Key: LEVYGSDZTRYMHT-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-2-thienylmethylidene]benzenecarbohydrazide is a useful research compound. Its molecular formula is C16H17N3O3S2 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Inhibitors Identification

One of the key applications in scientific research for compounds similar to 2-(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)-N'-[(E)-2-thienylmethylidene]benzenecarbohydrazide is the identification of novel inhibitors. For instance, analogs of the compound have been identified as potent inhibitors of HCV NS5B polymerase. This was accomplished through structure-based design, leading to compounds with potent inhibitory activities in biochemical and replicon assays, as well as good stability toward human liver microsomes (Ellis et al., 2008).

Synthesis of Biologically Active Compounds

The compound has also been pivotal in the synthesis of biologically active compounds. A notable example includes the synthesis of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, starting from N-alkylation of sodium saccharin. These compounds were subjected to preliminary evaluation for their antibacterial and DPPH radical scavenging activities, showcasing the potential biological applications of these derivatives (Zia-ur-Rehman et al., 2009).

Anticancer and Anti-HIV Activities

Moreover, derivatives of the compound have been synthesized and tested for their potential anticancer and anti-HIV activities. These studies highlight the compound's importance in drug discovery, especially in relation to cancer and HIV, two of the most critical health issues globally. The anticancer and anti-HIV activities of these compounds have been evaluated through in vitro testing against human tumor cell lines and HIV-1 activities (Brzozowski & Saczewski, 2006), (Pomarnacka & Kozlarska-Kedra, 2003).

properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)-N-[(E)-thiophen-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c20-16(18-17-12-13-4-3-9-23-13)14-5-1-2-6-15(14)19-7-10-24(21,22)11-8-19/h1-6,9,12H,7-8,10-11H2,(H,18,20)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVYGSDZTRYMHT-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=CC=C2C(=O)NN=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CCN1C2=CC=CC=C2C(=O)N/N=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-2-thienylmethylidene]benzenecarbohydrazide
Reactant of Route 2
Reactant of Route 2
2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-2-thienylmethylidene]benzenecarbohydrazide
Reactant of Route 3
2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-2-thienylmethylidene]benzenecarbohydrazide
Reactant of Route 4
2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-2-thienylmethylidene]benzenecarbohydrazide
Reactant of Route 5
2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-2-thienylmethylidene]benzenecarbohydrazide
Reactant of Route 6
Reactant of Route 6
2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-2-thienylmethylidene]benzenecarbohydrazide

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